1-[(2,6-Dichlorophenyl)methyl]-2-methylbenzimidazole
Description
1-[(2,6-Dichlorophenyl)methyl]-2-methylbenzimidazole is a benzimidazole derivative characterized by a 2-methyl substituent on the benzimidazole core and a 2,6-dichlorophenylmethyl group at the N1 position. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring, widely studied for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities . The synthesis of such compounds typically involves condensation of substituted 1,2-phenylenediamines with aldehydes or ketones under acidic or oxidative conditions. For example, similar derivatives, such as 2-(2,6-dichlorophenyl)-1-phenyl-1H-benzimidazole (10), are synthesized via refluxing N-substituted-1,2-phenylenediamine with 2,6-dichlorobenzaldehyde in dimethylformamide (DMF) using Na₂S₂O₅ as an oxidizing agent, yielding products with moderate efficiency (16.4%) .
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-2-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2/c1-10-18-14-7-2-3-8-15(14)19(10)9-11-12(16)5-4-6-13(11)17/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPSBOAIMJRSII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,6-Dichlorophenyl)methyl]-2-methylbenzimidazole typically involves the reaction of 2,6-dichlorobenzyl chloride with 2-methylbenzimidazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance reaction efficiency and yield. These methods often utilize advanced reactors and optimized reaction conditions to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2,6-Dichlorophenyl)methyl]-2-methylbenzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Amino derivatives of benzimidazole.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
1-[(2,6-Dichlorophenyl)methyl]-2-methylbenzimidazole has been studied for its potential as an anticancer agent. Research indicates that derivatives of benzimidazole, including this compound, exhibit promising activity against various cancer cell lines. For instance, it has been shown to induce apoptosis in MCF cell lines and suppress tumor growth in animal models .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity. Studies have reported that certain benzimidazole derivatives, including this one, possess efficacy against a range of microorganisms. For example, a derivative was found to have a minimal inhibitory concentration (MIC) of 0.01 mM against Pseudomonas aeruginosa, showcasing its potential as an antibacterial agent .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific biological targets such as enzymes and receptors. This interaction can modulate their activity, leading to therapeutic effects .
Biological Research
Cellular Processes
Researchers utilize this compound to explore cellular mechanisms and pathways. Its unique structure allows for the investigation of various biological processes, making it a valuable tool in biological research.
Pharmacological Studies
Pharmacological studies have indicated that benzimidazole derivatives can act as inhibitors for key enzymes involved in inflammatory processes. For instance, compounds derived from this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
Industrial Applications
Synthesis of New Materials
In industrial chemistry, this compound serves as a building block for synthesizing more complex molecules. Its stability and reactivity make it suitable for developing new materials and catalysts used in chemical reactions .
Green Chemistry Initiatives
Recent trends in green chemistry have seen the application of this compound in environmentally friendly synthesis processes. The compound can be utilized in the development of sustainable chemical methods that reduce waste and energy consumption .
Data Table: Summary of Applications
Case Studies
- Anticancer Research : A study conducted on the cytotoxic effects of this compound derivatives demonstrated their ability to inhibit proliferation in several cancer cell lines. The results indicated that structural modifications could enhance their potency against specific types of cancer .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of benzimidazole derivatives revealed that certain modifications to the this compound structure significantly improved its effectiveness against bacterial strains resistant to conventional antibiotics .
- Inflammation Studies : Research examining the anti-inflammatory properties of this compound showed that it effectively reduced edema and inflammation markers in animal models when compared to standard treatments like diclofenac .
Mechanism of Action
The mechanism of action of 1-[(2,6-Dichlorophenyl)methyl]-2-methylbenzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzimidazole Derivatives
Substituent Position and Electronic Effects
- 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole (3b) This compound features a 4-chlorophenyl group at C2 and a 4-chlorobenzyl group at N1. The para-substitution pattern on both aromatic rings reduces steric hindrance compared to the 2,6-dichloro substitution in the target compound. IR spectroscopy shows C=N stretching at 1591 cm⁻¹, similar to the target compound’s imidazole ring vibrations .
2-(2,6-Dichlorophenyl)-1-phenyl-1H-benzimidazole (10)
Synthesized with a phenyl group at N1 and 2,6-dichlorophenyl at C2, this derivative shares the dichlorophenyl motif but lacks the methyl group at C2. Its 1H NMR spectrum (δ 7.29–8.02 ppm, aromatic protons) and IR absorption at 1595 cm⁻¹ (C=N) align with typical benzimidazole spectral features . The absence of the C2 methyl group may reduce lipophilicity compared to the target compound, impacting membrane permeability.
Structural and Crystallographic Insights
1-[2-(2,6-Dichlorobenzyloxy)-2-(2-furyl)ethyl]-1H-benzimidazole
This derivative incorporates a furyl-ethyl-benzyloxy side chain, introducing additional hydrogen-bonding and π-stacking capabilities. X-ray crystallography reveals dihedral angles between the benzimidazole core and the dichlorophenyl group (e.g., −176.90° for C20—Cl2), indicating near-perpendicular orientation, which may influence receptor binding . In contrast, the target compound’s simpler 2,6-dichlorophenylmethyl group likely allows greater conformational flexibility.- 1-(2,6-Diisopropylphenyl)-1H-benzimidazole The 2,6-diisopropylphenyl substituent introduces significant steric bulk, with a dihedral angle of 100.4° between the benzimidazole and aryl planes. This non-planar geometry disrupts π-π stacking but enhances hydrophobic interactions in enzyme pockets . Comparatively, the target compound’s dichlorophenylmethyl group balances steric bulk and planarity, optimizing both binding and solubility.
Data Tables
Table 2: Crystallographic Parameters
Biological Activity
1-[(2,6-Dichlorophenyl)methyl]-2-methylbenzimidazole is a compound belonging to the benzimidazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.
Antimicrobial Activity
Benzimidazole derivatives have shown significant antimicrobial activity. In various studies, compounds similar to this compound exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria.
Case Studies
- Antibacterial Activity : A study evaluated several benzimidazole derivatives for their antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 1 to 16 µg/mL, indicating strong antibacterial potential .
- Antifungal Activity : Research demonstrated that benzimidazole derivatives could effectively inhibit fungal pathogens like Candida albicans and Aspergillus fumigatus. The MIC values for these compounds were found to be comparable or superior to standard antifungal agents .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 4 | Staphylococcus aureus |
| 5-(((1H-benzimidazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amine | 16 | Escherichia coli |
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively studied. Compounds related to this compound have shown promising results against various cancer cell lines.
Research Findings
- In vitro Studies : A derivative was tested against multiple cancer cell lines including leukemia and melanoma. The compound exhibited IC50 values as low as 3 µM, demonstrating significant cytotoxicity against these cells .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation pathways. For instance, studies indicated that certain benzimidazole derivatives could disrupt microtubule formation in cancer cells, leading to cell cycle arrest .
Anti-inflammatory Properties
In addition to antimicrobial and anticancer activities, benzimidazole derivatives have also been reported to possess anti-inflammatory properties.
Findings
Research has indicated that some benzimidazole compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
